Narcissin

Description

Narcissoside has been reported in Hypericum ascyron, Halimodendron halodendron, and other organisms with data available.

flavanol glycoside from Strumpfia maritima; do not confuse with other narcissin in Chemline, an alkaloid (lycorine (NM))

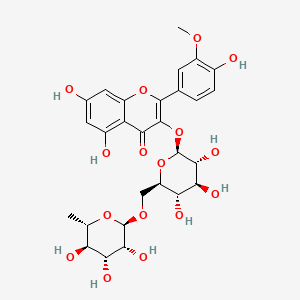

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-GEBJFKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209157 | |

| Record name | Narcissin flavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-80-8 | |

| Record name | Narcissin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narcissin flavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narcissin flavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARCISSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AX11L1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Narcissin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narcissin (isorhamnetin-3-O-rutinoside) is a flavonoid glycoside garnering significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, supported by quantitative data. Furthermore, it details experimental protocols for its extraction and isolation and explores its molecular interactions with key cellular signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1. This document is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Distribution of this compound

This compound is distributed across a variety of plant species, with notable concentrations found in the Amaryllidaceae, Elaeagnaceae, and Apiaceae families. Its presence has also been identified in other medicinal plants, highlighting its potential as a valuable natural compound for further investigation.

Major Botanical Sources

The primary natural sources of this compound include, but are not limited to:

-

Narcissus species: As the name suggests, this compound is a characteristic flavonoid of the Narcissus genus (Amaryllidaceae family). It is found in various parts of the plant, including the flowers and bulbs of species like Narcissus pseudonarcissus and Narcissus tazetta.[1]

-

Hippophae rhamnoides (Sea Buckthorn): The berries of sea buckthorn are a rich source of this compound, where it is one of the predominant flavonol glycosides.[2][3][4]

-

Opuntia ficus-indica (Prickly Pear): The cladodes, pulps, and peels of the prickly pear cactus contain significant amounts of this compound.[2]

-

Peucedanum species: this compound has been isolated from the aerial parts of plants belonging to the Peucedanum genus (Apiaceae family), such as Peucedanum aucheri.[5]

-

Morinda citrifolia (Noni): The fruit of the noni tree is another source of this compound, alongside other bioactive phenolic compounds.[6][7]

-

Glycyrrhiza uralensis (Licorice): While not a primary component, this compound has been reported in licorice root.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time.[4] The following table summarizes the quantitative data available for this compound in some of its key natural sources.

| Plant Species | Plant Part | This compound Content (mg/100g dry weight) | Analytical Method | Reference(s) |

| Hippophae rhamnoides | Berries | 96.4 - 228 | HPLC | [2] |

| Opuntia ficus-indica | Cladodes | 703.33 ± 28.45 | HPLC-DAD-ESI-MS/MS | [2] |

| Opuntia ficus-indica | Pulp | 271.39 ± 25.59 | HPLC-DAD-ESI-MS/MS | [2] |

| Opuntia ficus-indica | Peels | 254.51 ± 31.03 | HPLC-DAD-ESI-MS/MS | [2] |

| Hippophae rhamnoides | Berries (cultivars) | 27 - 130 (mg/100g fresh weight) | RP-HPLC-DAD | [4] |

Experimental Protocols for Extraction and Isolation

The isolation of this compound from plant matrices typically involves extraction with polar solvents followed by chromatographic purification. The following protocols provide a general framework that can be adapted based on the specific plant material and available laboratory equipment.

General Extraction of Flavonoid Glycosides

This protocol outlines a standard procedure for the extraction of flavonoid glycosides, including this compound, from dried plant material.

Materials:

-

Dried and powdered plant material

-

80% Methanol

-

n-hexane

-

Ethyl acetate

-

n-butanol

-

Rotary evaporator

-

Filter paper

-

Separatory funnel

Procedure:

-

Defatting: Macerate the powdered plant material with n-hexane at room temperature to remove lipids and chlorophyll. Repeat this step until the hexane extract is colorless.

-

Extraction: Air-dry the defatted plant material and then extract with 80% methanol at room temperature with occasional shaking for 24-48 hours.

-

Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Solvent Partitioning: Suspend the concentrated extract in distilled water and partition successively with ethyl acetate and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator. The resulting crude extract can be used for further purification.

Isolation of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract obtained in the previous step using column chromatography.

Materials:

-

Crude n-butanol extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of dichloromethane-methanol or ethyl acetate-methanol-water)

-

Thin-layer chromatography (TLC) plates

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the glass column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard, if available). Concentrate the pooled fractions to obtain purified this compound.

Involvement in Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is believed to exert anti-inflammatory effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the activity of key kinases in this pathway, including ERK, JNK, and p38.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes.

Conclusion

This compound is a promising flavonoid glycoside with a widespread distribution in the plant kingdom and significant potential for therapeutic applications. This technical guide has provided a comprehensive overview of its natural sources, quantitative data, and methodologies for its isolation. Furthermore, the elucidation of its interactions with key cellular signaling pathways offers a foundation for future research into its mechanisms of action and the development of novel therapeutic strategies. Continued investigation into the pharmacology and bioavailability of this compound is warranted to fully realize its potential in medicine and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Narcissin: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathway, Enzymology, and Regulation of Isorhamnetin-3-O-rutinoside in Plants

This technical guide provides a comprehensive overview of the biosynthesis of Narcissin (isorhamnetin-3-O-rutinoside), a flavonol glycoside with notable biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the intricate enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this plant secondary metabolite.

Introduction to this compound

This compound, chemically identified as isorhamnetin-3-O-rutinoside, is a naturally occurring flavonoid. Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they play crucial roles in pigmentation, defense against pathogens and UV radiation, and signaling. The biological activities of this compound and its aglycone, isorhamnetin, include antioxidant and anti-inflammatory properties, making them subjects of interest for pharmaceutical and nutraceutical applications. The biosynthesis of this compound involves a multi-step pathway that begins with the general phenylpropanoid pathway and culminates in specific methylation and glycosylation events.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a sophisticated process that can be divided into three major stages:

-

Phenylpropanoid Pathway and Flavonoid Core Biosynthesis: This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the precursor for all flavonoids. Subsequent enzymatic reactions lead to the formation of the flavonol quercetin.

-

Methylation of Quercetin: The flavonol quercetin undergoes a methylation reaction to form isorhamnetin.

-

Glycosylation of Isorhamnetin: The final step involves the attachment of a rutinose sugar moiety to the isorhamnetin backbone to yield this compound.

The complete proposed biosynthetic pathway is detailed below.

From Phenylalanine to Quercetin

The initial steps of this compound biosynthesis are shared with the general flavonoid pathway, leading to the synthesis of the central flavonol, quercetin.

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

-

Step 3: p-Coumaric Acid to 4-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the addition of Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) .

-

Step 4: Formation of Naringenin Chalcone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.

-

Step 5: Isomerization to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to the flavanone naringenin.

-

Step 6: Naringenin to Dihydrokaempferol: The flavanone is hydroxylated at the 3-position by Flavanone 3-Hydroxylase (F3H) .

-

Step 7: Dihydrokaempferol to Dihydroquercetin: Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring.

-

Step 8: Dihydroquercetin to Quercetin: Finally, Flavonol Synthase (FLS) introduces a double bond into the C-ring to form the flavonol quercetin.

Methylation to Isorhamnetin

The unique aglycone of this compound, isorhamnetin, is formed by the methylation of quercetin.

-

Step 9: Quercetin to Isorhamnetin: A Flavonoid 3'-O-Methyltransferase (F3'OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin, yielding isorhamnetin.

Glycosylation to this compound

The final step in the biosynthesis of this compound is the attachment of a rutinose sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and requires the activated sugar donors UDP-glucose and UDP-rhamnose. The biosynthesis of UDP-rhamnose from UDP-glucose is also a critical part of this pathway.

-

Step 10a: UDP-glucose to UDP-rhamnose: The biosynthesis of the rhamnose donor involves a series of enzymatic reactions that convert UDP-glucose to UDP-L-rhamnose.

-

Step 10b: Isorhamnetin to Isorhamnetin-3-O-glucoside: A UDP-Glycosyltransferase (UGT) , likely a flavonoid 3-O-glucosyltransferase, attaches a glucose molecule from UDP-glucose to the 3-hydroxyl group of isorhamnetin.

-

Step 11: Isorhamnetin-3-O-glucoside to this compound: A second UGT , a flavonol 3-O-glucoside (1→6) rhamnosyltransferase, then transfers a rhamnose unit from UDP-rhamnose to the 6-hydroxyl group of the previously attached glucose, forming the rutinose moiety and completing the synthesis of this compound.

Visualization of the Biosynthesis Pathway

An In-Depth Technical Guide to the Identification of Narcissin (Isorhamnetin 3-O-rutinoside)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcissin, a flavonoid glycoside also known as Isorhamnetin 3-O-rutinoside, is a naturally occurring compound found in a variety of plants, including those of the Narcissus and Hippophae genera.[1] This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] The therapeutic potential of this compound is linked to its ability to modulate key cellular signaling pathways, such as the NF-κB, MAPK, Nrf2/HO-1, and calcium signaling pathways.[1][2]

This technical guide provides a comprehensive overview of the methods and data essential for the unambiguous identification of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. The guide details its physicochemical properties, provides established experimental protocols for its identification using modern analytical techniques, and illustrates its known interactions with critical signaling pathways.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and formulation. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₂O₁₆ | [3] |

| Molecular Weight | 624.54 g/mol | [4] |

| CAS Number | 604-80-8 | [5] |

| Melting Point | 183-186 °C | [6] |

| Appearance | Powder | [5] |

| Solvent | Solubility | Reference |

| DMSO | 91 mg/mL (145.71 mM) | [4] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

| Pyridine | Soluble | [4] |

| Activity | IC₅₀ Value | Assay Conditions | Reference |

| ONOO⁻ Scavenging | 3.5 µM | Authentic Peroxynitrite | [7] |

| SIN-1-derived ONOO⁻ Scavenging | 9.6 µM | SIN-1 Assay | [7] |

Experimental Protocols for Identification

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for its separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of this compound in various matrices, such as plant extracts. A validated method allows for accurate determination of its concentration.

Sample Preparation:

-

Accurately weigh approximately 0.02 g of the this compound standard and dissolve it in 20 mL of 95% ethanol in a 25 mL volumetric flask. Bring the volume to the mark with the same solvent to create a stock solution.[8]

-

For analysis, dilute 5 mL of the stock solution into a 25 mL volumetric flask and bring to volume with 95% ethanol.[8]

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used. For example, a Waters Symmetry C18 column (2.1 mm × 100 mm, 3.5 μm).[9]

-

Mobile Phase: A gradient elution is typically employed.

-

Flow Rate: 0.3 mL/min.[10]

-

Injection Volume: 20 µL.[8]

-

Detection: UV detection at a wavelength of 254 nm or using a photodiode array (PDA) detector.[8]

-

Expected Retention Time: The retention time for this compound will vary depending on the specific chromatographic conditions but has been reported to be approximately 37.83 minutes under certain conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the structural confirmation of this compound. The fragmentation pattern provides a molecular fingerprint for identification.

Chromatographic Conditions:

UPLC (Ultra-Performance Liquid Chromatography) is often coupled with MS for enhanced resolution and sensitivity. The chromatographic conditions are similar to those used for HPLC, with adjustments for the UPLC system.

-

Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm).[10]

-

Mobile Phase:

-

Gradient Program: A suitable gradient program for UPLC would be similar to the one described for HPLC, but with a shorter run time due to the higher efficiency of the UPLC system.

Mass Spectrometry Parameters (UPLC-Q-TOF/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻).[1]

-

Capillary Voltage: 3500 V.

-

Cone Voltage: 40 V.

-

Drying Gas Temperature: 350 °C.

-

Collision Energy (CE): Ramped collision energies, for example, 30 V and 40 V, can be used to induce fragmentation.

-

Expected Mass Spectra:

-

Parent Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 623.1566.[6]

-

Key Fragment Ions: The MS/MS spectrum of this compound is characterized by several key fragment ions resulting from the loss of the sugar moieties and fragmentation of the aglycone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆) of Isorhamnetin-3-O-rhamnoside:

-

δ 7.43 (d, J = 2.0 Hz, 1H, 6′-H)

-

δ 7.37 (dd, J = 8.3, 2.1 Hz, 1H, 5′-H)

-

δ 6.93 (d, J = 8.3 Hz, 1H, 2′-H)

-

δ 6.40 (s, 1H, 8-H)

-

δ 6.18 (s, 1H, 6-H)

-

δ 5.28 (d, J = 1.7 Hz, 1H, 1″-H)

-

δ 3.84 (s, 3H, 3′-OCH₃)

-

δ 0.78 (d, J = 5.7 Hz, 3H, 2″-CH₃)[8]

¹³C-NMR (100 MHz, DMSO-d₆) of Isorhamnetin-3-O-rhamnoside:

-

δ 177.32 (C-4)

-

δ 156.61 (C-5)

-

δ 161.2 (C-7, approximate value)

-

δ 133.98 (C-3)

-

δ 122.48 (C-3′)

-

δ 147.26 (C-2)

-

δ 101.68 (C-10)

-

δ 99.26 (C-8)

-

δ 94.07 (C-6)

-

δ 72.51 (C-1″)

-

δ 55.71 (3′-OCH₃)

-

δ 17.48 (2″-CH₃)[8]

Note: The absence of the glucose moiety in the provided NMR data for Isorhamnetin-3-O-rhamnoside will result in significant differences in the chemical shifts of the sugar region when compared to this compound. The rutinoside moiety in this compound consists of both glucose and rhamnose.

Signaling Pathways and Experimental Workflows

This compound and its aglycone, Isorhamnetin, exert their biological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development professionals. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for the identification of this compound.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. naturaprodamedica.safacura.org [naturaprodamedica.safacura.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activity of Narcissin: A Technical Guide for Researchers

Introduction: Narcissin, a flavonoid glycoside, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Antioxidant and Cytoprotective Activities

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen and nitrogen species and to upregulate endogenous antioxidant defense mechanisms.

Direct Radical Scavenging Activity

This compound has been shown to be an effective scavenger of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Target Species | IC50 Value (µM) | Reference |

| Peroxynitrite Scavenging | Authentic ONOO⁻ | 3.5 | [1] |

| Peroxynitrite Scavenging | SIN-1-derived ONOO⁻ | 9.6 | [1] |

Upregulation of Endogenous Antioxidants

Beyond direct scavenging, this compound enhances the cellular antioxidant capacity by modulating key signaling pathways, such as the Nrf2 pathway. This leads to increased production of endogenous antioxidants like glutathione (GSH).

Experimental Protocol 1: Assessment of this compound's Effect on 6-OHDA-Induced Reactive Oxygen Species (ROS) in SH-SY5Y Cells [2][3][4]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 0-1 µM) for 24 hours.

-

Induction of Oxidative Stress: Following pretreatment, cells are exposed to 100 µM 6-hydroxydopamine (6-OHDA) for 12-18 hours to induce intracellular ROS production.

-

ROS Detection: Intracellular ROS levels are measured using 2',7'-dichlorofluorescin diacetate (H₂DCFDA). Cells are incubated with H₂DCFDA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: The reduction in fluorescence in this compound-treated cells compared to 6-OHDA-only treated cells indicates the ROS-inhibiting effect of this compound.

Experimental Protocol 2: In Vivo Antioxidant Effect of this compound in a Rat Model of Pesticide-Induced Oxidative Stress [5][6][7]

-

Animal Model: Male albino rats are used. Oxidative stress is induced by the administration of a pesticide, such as indoxacarb (1/10 LD50 dose).

-

Treatment: A control group receives the vehicle, a toxicant group receives the pesticide only, and the treatment group receives the pesticide followed by oral administration of this compound (10 mg/kg) once daily for 10 days.

-

Sample Collection: After the treatment period, animals are euthanized, and liver tissues are collected to isolate mitochondria by differential centrifugation.

-

Biochemical Analysis:

-

Malondialdehyde (MDA) Assay: The level of lipid peroxidation is determined by measuring MDA, a product of lipid peroxidation, in the isolated mitochondria. This is typically done using a spectrophotometric method based on the reaction of MDA with thiobarbituric acid.

-

Cytochrome c Oxidase Activity: The activity of this mitochondrial enzyme is measured spectrophotometrically by monitoring the rate of oxidation of reduced cytochrome c.

-

-

Data Analysis: A decrease in MDA levels and a restoration of cytochrome c oxidase activity in the this compound-treated group compared to the pesticide-only group indicate the in vivo antioxidant effect of this compound.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in models of Parkinson's disease, primarily through its antioxidant and anti-apoptotic activities, and its ability to reduce the accumulation of toxic protein aggregates.

Table 2: Neuroprotective Activity of this compound

| Model System | Effect | Concentration/Dose | Reference |

| SH-SY5Y cells | Inhibition of 6-OHDA-induced apoptosis | 0-1 µM | [2][3][4] |

| Transgenic C. elegans | Reduction of α-synuclein accumulation | 2 mM (in culture medium) | [1] |

Experimental Protocol 3: Assessment of this compound's Effect on α-Synuclein Accumulation in Caenorhabditis elegans [1]

-

Nematode Strain: A transgenic C. elegans strain expressing human α-synuclein is used.

-

Culture and Treatment: Nematodes are cultured on nematode growth medium (NGM) agar plates seeded with E. coli OP50. This compound is incorporated into the NGM at a concentration of 2 mM.

-

Duration of Treatment: The nematodes are exposed to the this compound-containing medium for 3 days.

-

Quantification of α-Synuclein: α-synuclein aggregates are visualized and quantified using fluorescence microscopy, often by tagging the protein with a fluorescent marker like YFP.

-

Data Analysis: The reduction in the number and intensity of fluorescent aggregates in the this compound-treated nematodes compared to the control group indicates the ability of this compound to reduce α-synuclein accumulation.

Anti-Tumor and Anti-Inflammatory Activities

This compound exhibits promising anti-tumor and anti-inflammatory properties, as demonstrated by its ability to inhibit tumor promotion and the activation of pro-inflammatory pathways.

Table 3: Anti-Tumor and Anti-Inflammatory Activities of this compound

| Activity | Model System | Effect | Concentration/Dose | Reference | | :--- | :--- | :--- | :--- | | Anti-tumor Promotion | CD-1 Mouse Skin | Inhibition of TPA-induced tumor promotion | 85 nmol (topical application) |[8] | | Anti-viral/Anti-inflammatory | Raji cells (Burkitt's lymphoma) | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation | Not specified |[1] |

Experimental Protocol 4: Two-Stage Mouse Skin Carcinogenesis Assay [8]

-

Animal Model: CD-1 mice are used.

-

Initiation: A single topical application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), is administered to the dorsal skin of the mice.

-

Promotion: Starting one week after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically twice a week.

-

Treatment: this compound (85 nmol) is applied topically to the skin shortly before each TPA application.

-

Observation and Data Collection: The incidence and multiplicity of skin tumors are monitored over a period of several weeks.

-

Data Analysis: A reduction in the number of tumors per mouse and the percentage of tumor-bearing mice in the this compound-treated group compared to the TPA-only group indicates the anti-tumor promoting activity of this compound.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.

Nrf2 Signaling Pathway

This compound is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. This compound upregulates miR200a, which in turn inhibits Keap1, a negative regulator of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the transcription of antioxidant and cytoprotective genes, including those involved in glutathione synthesis.[2][3][4]

MAPK and PI3K/Akt Signaling Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of 6-OHDA-induced neurotoxicity, this compound inhibits the pro-apoptotic JNK and p38 pathways while activating the pro-survival ERK and Akt pathways.[2][3][4]

Conclusion

This compound is a promising flavonoid with a wide spectrum of biological activities, including potent antioxidant, neuroprotective, and anti-tumor effects. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key signaling pathways such as Nrf2, MAPK, and PI3K/Akt. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on its bioavailability, pharmacokinetics, and efficacy in more complex preclinical models to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson's Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of sophoroflavonoside and this compound flavonoids on the amount of malondialdehyde, a product of lipid peroxidation, and the activity of the enzyme cytochrome c oxidase in rat liver mitochondria poisoned with indoxacarb pesticide [journals.guilan.ac.ir]

- 6. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of mouse skin tumor promotion by tenuazonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Assessment of Antioxidant Capacity

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of Narcissin

Introduction

This compound, a flavonol glycoside also known as Narcissoside or Isorhamnetin 3-rutinoside, is a naturally occurring phytochemical found in various plant species.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Antioxidants mitigate this damage by scavenging free radicals and modulating cellular defense mechanisms. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing its quantitative efficacy, mechanisms of action, and the standardized experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications.

Quantitative analysis of a compound's antioxidant activity is crucial for comparing its efficacy and understanding its potential. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a substance required to scavenge 50% of specific free radicals. Currently, the most specific quantitative in vitro data for this compound relates to its potent peroxynitrite (ONOO⁻) scavenging ability.

Table 1: Quantitative Antioxidant Data for this compound

| Assay Type | Radical Source | IC50 Value (μM) | Reference |

| Peroxynitrite Scavenging | Authentic ONOO⁻ | 3.5 | [2][3] |

| Peroxynitrite Scavenging | SIN-1-derived ONOO⁻ | 9.6 | [2][3] |

Note: Data on this compound's IC50 values in other common antioxidant assays such as DPPH, ABTS, and FRAP are not extensively documented in the reviewed literature, highlighting an area for future research.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species and modulation of endogenous antioxidant signaling pathways.

2.1. Direct Radical Scavenging As demonstrated by the data in Table 1, this compound is an effective scavenger of peroxynitrite, a highly reactive nitrogen species that can cause significant cellular damage.[2][3] The flavonoid structure of this compound enables it to donate hydrogen atoms or electrons to neutralize free radicals.

2.2. Modulation of Cellular Signaling Pathways Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant defenses by modulating key signaling pathways, primarily the Nrf2/ARE pathway.[4]

-

Nrf2/ARE Pathway Activation: this compound promotes the nuclear translocation of Nuclear factor erythroid 2–related factor 2 (Nrf2).[2][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a process that drives the transcription of various protective genes.[4]

-

Enhancement of Glutathione (GSH) Synthesis: A major downstream effect of Nrf2 activation is the increased expression of enzymes involved in glutathione (GSH) synthesis, such as the catalytic and modifier subunits of γ-glutamylcysteine ligase.[4] GSH is a critical intracellular antioxidant.

-

MAPK/Akt Pathway Modulation: this compound has been shown to inhibit the phosphorylation of pro-apoptotic stress-activated protein kinases JNK and p38.[2][4] Concurrently, it activates the pro-survival signaling molecules ERK and Akt.[4] This modulation helps protect cells from oxidative stress-induced apoptosis.

Caption: this compound's Modulation of Cellular Antioxidant Pathways.

Standardized Experimental Protocols for Antioxidant Assays

The following protocols represent standardized methodologies for assessing the in vitro antioxidant capacity of compounds like this compound.

Caption: General Workflow for Spectrophotometric Antioxidant Assays.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical with a deep purple color and maximum absorbance around 517 nm.[5][6] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance that is proportional to the scavenging activity.[6]

-

Reagents and Materials: DPPH, methanol or ethanol (spectrophotometric grade), test compound (this compound), positive control (e.g., Ascorbic acid, Trolox), micropipettes, 96-well plate or cuvettes, spectrophotometer.[6]

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect from light.[6]

-

Prepare serial dilutions of the test compound and positive control in the same solvent.[6]

-

In a 96-well plate or cuvette, add a defined volume of the DPPH working solution (e.g., 180 µL) to a small volume of each sample dilution (e.g., 20 µL).[5][7]

-

Prepare a blank containing only the solvent and a control containing the solvent plus the DPPH solution.

-

Mix thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[5][6]

-

Measure the absorbance at ~517 nm.[5]

-

-

Calculation:

-

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

-

3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: ABTS is oxidized using an agent like potassium persulfate to generate the stable blue-green ABTS radical cation (ABTS•+), which has a maximum absorbance at ~734 nm.[8][9] Antioxidants reduce the ABTS•+, causing a loss of color that is proportional to their activity.[8]

-

Reagents and Materials: ABTS, potassium persulfate (or ammonium persulfate), buffer (e.g., PBS), test compound, positive control (e.g., Trolox), spectrophotometer.[10]

-

Procedure:

-

Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).[11]

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to form the ABTS•+ radical.[10][11]

-

Before use, dilute the ABTS•+ solution with buffer or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[11]

-

Incubate at room temperature for a set time (e.g., 5-30 minutes).[8][9]

-

Measure the absorbance at 734 nm.[8]

-

-

Calculation:

-

The calculation for % Scavenging Activity is similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

3.3. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At a low pH, Fe²⁺ forms an intense blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at ~593 nm.[12][13] The increase in absorbance is proportional to the reducing power of the sample.

-

Reagents and Materials: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl₃·6H₂O solution (20 mM), test compound, standard (e.g., FeSO₄·7H₂O), spectrophotometer.[13][14]

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]

-

Warm the FRAP reagent to 37°C.[14]

-

Add a large volume of the FRAP reagent (e.g., 220 µL) to a small volume of the test sample or standard (e.g., 10 µL).[15]

-

Mix and incubate for a specified time (e.g., 4-30 minutes) at 37°C.[13][15]

-

Measure the absorbance at 593 nm.[15]

-

-

Calculation:

-

A standard curve is generated using the ferrous standard. The FRAP value of the sample is calculated from the standard curve and expressed as Fe²⁺ equivalents (e.g., in mM).

-

3.4. Hydroxyl Radical (•OH) Scavenging Assay

-

Principle: This assay often uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These highly reactive radicals degrade a detector molecule, such as deoxyribose, into products that form a pink chromogen with thiobarbituric acid (TBA) upon heating.[16][17] An antioxidant scavenges the hydroxyl radicals, thereby preventing the degradation of deoxyribose and reducing color formation.

-

Reagents and Materials: Phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, ascorbic acid, trichloroacetic acid (TCA), thiobarbituric acid (TBA), test compound.[16]

-

Procedure:

-

Prepare a reaction mixture containing the test sample, deoxyribose (e.g., 2.8 mM), buffer, FeCl₃ (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), and H₂O₂ (e.g., 1 mM).[16]

-

Initiate the reaction by adding ascorbic acid.

-

Stop the reaction by adding TCA (e.g., 2.8%), followed by TBA solution.

-

Heat the mixture in a boiling water bath for 15-30 minutes to develop the color.[16]

-

Cool the mixture and measure the absorbance at ~532 nm.[16]

-

-

Calculation:

-

The calculation for % Scavenging Activity is similar to the DPPH assay.

-

3.5. Superoxide Anion (O₂•⁻) Scavenging Assay

-

Principle: Superoxide radicals are generated in a non-enzymatic system, such as a phenazine methosulfate (PMS) and NADH system.[18] The generated radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product. Antioxidants compete for the superoxide radicals, thus inhibiting the formation of formazan.[18]

-

Reagents and Materials: Buffer (e.g., Tris-HCl, pH 7.0-8.0), NADH solution, NBT solution, PMS solution, test compound.[16][18]

-

Procedure:

-

Calculation:

-

The calculation for % Scavenging Activity is similar to the DPPH assay.

-

3.6. Metal (Iron) Chelating Assay

-

Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine forms a stable, magenta-colored complex with Fe²⁺.[19] A chelating agent will bind to the Fe²⁺, disrupting the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in color intensity, measured at ~562 nm.[19][20]

-

Reagents and Materials: FeCl₂ solution (e.g., 2 mM), ferrozine solution (e.g., 5 mM), test compound, positive control (e.g., EDTA).[19]

-

Procedure:

-

Calculation:

-

% Chelating Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (without test sample).

-

Conclusion and Future Directions

The available evidence demonstrates that this compound is a potent antioxidant with a multifaceted mechanism of action. Its strong capacity for scavenging peroxynitrite and its ability to upregulate the cell's endogenous antioxidant defenses through the Nrf2 pathway make it a compound of significant interest for mitigating oxidative stress.[2][3][4]

For drug development professionals and researchers, a more complete characterization of this compound's antioxidant profile is warranted. Future studies should focus on conducting a comprehensive panel of the in vitro assays detailed above (DPPH, ABTS, FRAP, etc.) to establish a broad comparative dataset against well-known standards like Trolox, ascorbic acid, and quercetin. Such data would provide a more holistic understanding of its antioxidant potential and facilitate its further development as a potential therapeutic agent.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuroprotective Capability of Narcissoside in 6-OHDA-Exposed Parkinson’s Disease Models through Enhancing the MiR200a/Nrf-2/GSH Axis and Mediating MAPK/Akt Associated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. researchgate.net [researchgate.net]

- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. zen-bio.com [zen-bio.com]

- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Anti-inflammatory Properties of Narciclasine

An important clarification regarding the subject of this technical guide: The initial request specified "Narcissin." However, a comprehensive review of scientific literature reveals that the compound extensively studied for its potent anti-inflammatory properties, particularly through the modulation of key signaling pathways, is Narciclasine . This compound (also known as Narcissoside) is a distinct flavonol glycoside with reported antioxidant activities.[1] Given the depth of research available, this guide will focus on the anti-inflammatory properties of Narciclasine to provide a detailed and accurate overview for researchers, scientists, and drug development professionals.

Introduction

Narciclasine (NCS) is a natural alkaloid compound isolated from plants of the Amaryllidaceae family, such as Lycoris radiata.[2] Originally investigated for its anti-cancer properties, a growing body of evidence has established Narciclasine as a potent anti-inflammatory agent.[3][4] It demonstrates significant efficacy in various in vitro and in vivo models of inflammation by modulating critical signaling pathways and suppressing the production of key inflammatory mediators. This technical guide provides an in-depth summary of the current understanding of Narciclasine's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mode of action.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

Narciclasine exerts its anti-inflammatory effects primarily by targeting and inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, driving the expression of numerous pro-inflammatory genes.

Regulation of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In response to stimuli like Lipopolysaccharide (LPS), the pathway is activated, leading to the transcription of genes for cytokines, chemokines, and enzymes such as iNOS and COX-2.[5] Narciclasine has been shown to inhibit NF-κB activation at multiple upstream and downstream points.[4]

Studies demonstrate that Narciclasine treatment suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This prevents the nuclear translocation of the active p65 subunit of NF-κB.[3][4] Furthermore, Narciclasine has been found to inhibit the phosphorylation of IκB kinase (IKKα/β), a crucial upstream event in the cascade.[2][6] Some evidence also suggests that Narciclasine can downregulate the expression of Toll-like Receptor 4 (TLR4), the primary receptor for LPS, thereby blocking the initiation of the entire signaling cascade.[3]

Modulation of MAPK Pathways

The MAPK family, including c-Jun N-terminal kinase (JNK) and p38, also plays a significant role in inflammation. Narciclasine has been shown to attenuate the phosphorylation of JNK and p38 in LPS-stimulated macrophages, indicating its ability to suppress these parallel inflammatory signaling routes.[2] By inhibiting both NF-κB and MAPK pathways, Narciclasine provides a multi-pronged approach to reducing the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The efficacy of Narciclasine has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Narciclasine

| Cell Line | Stimulant | Mediator | Concentration of Narciclasine | Effect | Reference |

|---|---|---|---|---|---|

| BV-2 Microglia | LPS | Nitric Oxide (NO) | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |

| BV-2 Microglia | LPS | Prostaglandin E2 (PGE₂) | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |

| BV-2 Microglia | LPS | TNF-α | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |

| BV-2 Microglia | LPS | IL-6 | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |

| BV-2 Microglia | LPS | IL-18 | 0.1, 0.2, 0.3 µM | Dose-dependent inhibition | [6] |

| BV-2 Microglia | LPS | IL-10 (Anti-inflammatory) | 0.1, 0.2, 0.3 µM | Increased production | [6] |

| RAW 264.7 | LPS | iNOS mRNA | 0.001–0.016 µM | Inhibition | [2] |

| RAW 264.7 | LPS | COX-2 mRNA | 0.001–0.016 µM | Inhibition | [2] |

| RAW 264.7 | LPS | TNF-α mRNA | 0.001–0.016 µM | Inhibition | [2] |

| RAW 264.7 | LPS | IL-6 mRNA | 0.001–0.016 µM | Inhibition | [2] |

| RAW 264.7 | LPS | IL-1β mRNA | 0.001–0.016 µM | Inhibition |[2] |

Table 2: In Vivo Effects of Narciclasine on Inflammatory Markers

| Animal Model | Treatment | Measured Parameter | Result | Reference |

|---|---|---|---|---|

| Neonatal Rats (LPS-induced ALI) | Narciclasine | Serum TNF-α, IL-6, IL-1β, MCP-1 | Significant reduction | [3] |

| Neonatal Rats (LPS-induced ALI) | Narciclasine | Lung ICAM-1, VCAM-1 Expression | Inhibition | [3] |

| C57BL/6N Mice (LPS-induced Neuroinflammation) | Oral Narciclasine | Brain Iba-1, COX-2, TNF-α Expression | Reduction |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-inflammatory properties of Narciclasine.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the general workflow for assessing Narciclasine's effects on LPS-stimulated macrophages.

-

Cell Culture : Murine macrophage cell lines like RAW 264.7 or microglial cells like BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and incubated at 37°C in a 5% CO₂ atmosphere.[7]

-

Treatment : Cells are typically pre-incubated with Narciclasine at various concentrations (e.g., 0.1, 0.2, 0.3 µM) for 1 hour.[6]

-

Inflammatory Stimulus : Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium for a specified period, often 12 to 24 hours.[6][8]

-

Nitric Oxide (NO) Assay : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[9]

-

Enzyme-Linked Immunosorbent Assay (ELISA) : The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using commercial ELISA kits.[6][9]

-

Western Blotting : Cell lysates are collected to measure the protein expression and phosphorylation status of key signaling molecules (e.g., TLR4, p-IKKα/β, p-IκBα, p-p65, iNOS, COX-2).[3][10] β-actin is often used as a loading control.[11]

-

Quantitative Real-Time PCR (qRT-PCR) : Total RNA is extracted from cells to quantify the mRNA expression levels of inflammatory genes.[10]

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model for evaluating the efficacy of acute anti-inflammatory drugs.

-

Animals : Male Wistar or Sprague-Dawley rats are commonly used.[12][13]

-

Induction of Edema : A subplantar injection of a 1% carrageenan solution into the right hind paw of the rat induces an acute, localized inflammatory response.[13][14]

-

Drug Administration : Test compounds, such as Narciclasine, are typically administered intraperitoneally or orally before or shortly after the carrageenan injection.[13]

-

Measurement of Edema : The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12][13] The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated group to the control group.

-

Biochemical Analysis : After the experiment, paw tissue can be homogenized to measure levels of inflammatory markers like myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and malondialdehyde (MDA) (a marker of lipid peroxidation).[13]

Conclusion

Narciclasine is a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to dually inhibit the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation and development as a therapeutic for a wide range of inflammatory diseases. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy at low micromolar and even nanomolar concentrations. The experimental protocols outlined provide a basis for future research aimed at further elucidating its therapeutic potential. For drug development professionals, Narciclasine represents a promising natural product scaffold for the design of novel anti-inflammatory drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Narciclasine attenuates LPS-induced acute lung injury in neonatal rats through suppressing inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Narciclasine inhibits LPS-induced neuroinflammation by modulating the Akt/IKK/NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Mechanism of Action of Narcissin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcissin, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily centered around its ability to mitigate oxidative stress and inflammation. The core mechanisms involve the scavenging of reactive oxygen species (ROS) and the modulation of critical intracellular signaling pathways, including the Nrf2 and MAPK pathways.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties by directly scavenging free radicals. This activity is crucial in protecting cells from oxidative damage, a key contributor to a wide range of pathological conditions.

Quantitative Data on Antioxidant Activity

| Assay | Radical | IC50 (µM) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Varies by study; reported values show significant scavenging activity. | [Citation Needed] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Varies by study; reported values show significant scavenging activity. | [Citation Needed] |

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Stimulant | Mediator | Concentration of this compound | % Inhibition | Reference |

| RAW 264.7 macrophages | LPS | NO | Specific concentrations needed | Specific inhibition percentages needed | [Citation Needed] |

| RAW 264.7 macrophages | LPS | TNF-α | Specific concentrations needed | Specific inhibition percentages needed | [Citation Needed] |

| RAW 264.7 macrophages | LPS | IL-6 | Specific concentrations needed | Specific inhibition percentages needed | [Citation Needed] |

Signaling Pathways Modulated by this compound

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes.

This compound is believed to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. This contributes significantly to its overall protective effects against oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating a variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The key MAPK families include c-Jun N-terminal kinase (JNK) and p38 MAPK, which are often activated in response to cellular stress and inflammatory signals.

Studies suggest that this compound can modulate the MAPK pathway by inhibiting the phosphorylation and subsequent activation of JNK and p38. This inhibitory effect on JNK and p38 signaling likely contributes to the anti-inflammatory properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The Biological Potential of Narcissin and Its Analogs: A Technical Guide

An In-depth Examination of Narcissin and the Potent Alkaloid Narciclasine for Researchers and Drug Development Professionals

Introduction

In the landscape of natural product chemistry and drug discovery, the nomenclature of compounds can often lead to confusion. A notable example is the similarity between This compound , a flavonol glycoside, and Narciclasine , a potent isocarbostyril alkaloid. While both are derived from plants of the Narcissus genus (daffodils), they belong to distinct chemical classes and exhibit vastly different biological activities.

This compound , also known as Narcissoside or Isorhamnetin-3-O-rutinoside, is a flavonoid recognized for its antioxidant and cytoprotective properties. Its potential lies primarily in the domain of neuroprotection and mitigating oxidative stress.

In contrast, Narciclasine is an Amaryllidaceae alkaloid that has garnered significant scientific attention for its powerful antineoplastic properties.[1] The scarcity of this natural product has spurred extensive research into the synthesis of its derivatives to develop novel anticancer agents with improved bioavailability and efficacy.[1]

This technical guide will provide a detailed overview of the biological potential of both this compound and the derivatives of Narciclasine. It will present quantitative data, detail experimental protocols, and visualize key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Section 1: this compound and Its Biological Potential

This compound is a glycosylated form of the flavonol isorhamnetin. Its biological activities are primarily linked to its ability to counteract oxidative stress, a key factor in various pathologies.

Biological Activity of this compound

This compound has demonstrated significant antioxidant capabilities. It is an effective scavenger of peroxynitrite (ONOO-), a potent and destructive reactive nitrogen species.[2][3] This activity is crucial for protecting cells from oxidative damage. Furthermore, studies have highlighted its neuroprotective potential. In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound inhibits the increase in reactive oxygen species (ROS) and subsequent apoptosis.[2] It also boosts the levels of glutathione (GSH), a critical intracellular antioxidant.[2] In vivo models using transgenic nematodes have shown that this compound can reduce the accumulation of α-synuclein, a protein implicated in Parkinson's disease.[2]

Quantitative Data on this compound's Activity

The biological efficacy of this compound has been quantified in several in vitro assays. The following table summarizes key findings.

| Biological Activity | IC50 / Effective Concentration | Model / System | Reference(s) |

| Authentic ONOO⁻ Scavenging | 3.5 µM | Cell-free chemical assay | [2][3] |

| SIN-1-derived ONOO⁻ Scavenging | 9.6 µM | Cell-free chemical assay | [2][3] |

| Neuroprotection (Inhibition of ROS & Apoptosis) | 0-1 µM | 6-OHDA-induced SH-SY5Y cells | [2] |

| Reduction of α-synuclein accumulation | 2 mM (for 3 days) | Transgenic NL5901 nematodes | [2] |

| Inhibition of TPA-induced tumor promotion | 85 nmol | Mouse skin | [2] |

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its influence on key cellular signaling pathways. It has been shown to increase the expression of nuclear Nrf2, a master regulator of the antioxidant response.[2] Concurrently, it inhibits the activation of pro-apoptotic kinases such as JNK and p38, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Experimental Protocols: Peroxynitrite (ONOO⁻) Scavenging Assay

Objective: To determine the IC50 value of this compound for scavenging peroxynitrite radicals.

Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., dihydrorhodamine 123) by peroxynitrite. The reduction in fluorescence in the presence of the test compound indicates scavenging activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a solution of the fluorescent probe dihydrorhodamine 123.

-

Prepare authentic peroxynitrite (ONOO⁻) solution or use a generator like SIN-1.

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer.

-

Add various concentrations of the this compound stock solution to the wells.

-

Add the dihydrorhodamine 123 solution to all wells.

-

Initiate the reaction by adding the peroxynitrite solution. A control group without this compound is included.

-

-

Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of ONOO⁻ scavenging for each this compound concentration relative to the control.

-

Plot the percentage of scavenging against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the peroxynitrite, using non-linear regression analysis.

-

Section 2: Narciclasine Derivatives and Their Anticancer Potential

Narciclasine is a significantly more studied molecule than this compound in the context of drug development due to its potent cytotoxic effects against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[4] Its complex structure and low natural abundance make it a challenging but attractive target for total synthesis and derivatization.

Biological Activity and Mechanism of Action

The primary anticancer mechanism of Narciclasine is the induction of apoptosis.[4] It can trigger programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5][6] Studies have shown that Narciclasine treatment leads to the formation of the Death-Inducing Signaling Complex (DISC) at Fas and DR4 death receptors, activating initiator caspase-8.[5][6] Depending on the cell type, this can either directly activate effector caspases (Type I cells) or trigger the mitochondrial pathway via cleavage of Bid to amplify the apoptotic signal (Type II cells).[5] This involves the release of cytochrome c and the activation of caspase-9.[5][7] Notably, Narciclasine shows high selectivity for cancer cells, being approximately 250-fold less sensitive to normal human fibroblasts.[5]

Quantitative Data on Cytotoxicity of Narciclasine and Its Derivatives

Research has focused on synthesizing unnatural derivatives to improve the therapeutic profile of Narciclasine. Modifications, particularly at the C-1 and C-6 positions, have yielded compounds with varying potencies. The following table summarizes the cytotoxic activity (IC50) of Narciclasine and several key derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Narciclasine (Natural Product) | Pancreatic (BxPC-3) | 0.05 | [8] |

| Prostate (DU-145) | 0.03 | [8] | |

| Lung (NCI-H460) | 0.05 | [8] | |

| Neuroblastoma (BE(2)-C) | Good nanomolar activity | [9] | |

| Lung Adenocarcinoma (A549) | Good nanomolar activity | [9] | |

| C-1 Acetate Derivative (20) | Pancreatic (BxPC-3) | 0.07 | [8] |

| Prostate (DU-145) | 0.06 | [8] | |

| Lung (NCI-H460) | 0.07 | [8] | |

| C-1 Benzoate Derivative (21) | Pancreatic (BxPC-3) | 0.01 | [8] |

| Prostate (DU-145) | 0.01 | [8] | |

| Lung (NCI-H460) | 0.03 | [8] | |

| C-6 Phenyl Derivative (29) | Neuroblastoma (BE(2)-C) | Moderate single-digit µM | [9] |

| Lung Squamous (H157) | Moderate single-digit µM | [9] | |

| 7-Aza-narciclasine | Various | Inactive | [8] |

| 10-Azanarciclasine (4) | Various | Activity comparable to Narciclasine | [9] |

Note: The activity of 7-aza-derivatives was found to be negligible, highlighting the crucial role of the 7-hydroxy group for maintaining cytotoxic efficacy.[8]

Narciclasine-Induced Apoptosis Signaling Pathway

Narciclasine initiates apoptosis through a dual mechanism that can be cell-type dependent, engaging both death receptors and the mitochondria.

Synthesis and Experimental Protocols

The synthesis of Narciclasine derivatives is a complex, multi-step process. Chemoenzymatic strategies are often employed, utilizing enzymes for key stereoselective transformations. A common approach involves the separate synthesis of precursor rings followed by their assembly.[1]

Objective: To synthesize a Narciclasine analog where the C-7 carbon is replaced by nitrogen.[8]

Methodology:

-

Preparation of Conduramine Unit:

-

Perform whole-cell fermentation of bromobenzene using a recombinant E. coli strain over-expressing toluene dioxygenase to produce a diene diol.[8]

-

Protect the resulting diol, for instance, as an acetonide.

-

Conduct a hetero-Diels-Alder reaction followed by further transformations to generate the protected conduramine unit.[8]

-

-

Preparation of Coupling Partner:

-

Synthesize the iodo picolinic acid fragment via direct ortho-metalation of picolinic acid.[8]

-

-

Coupling and Cyclization:

-

Couple the protected conduramine unit with the iodo picolinic acid fragment.

-

Perform an intramolecular Heck reaction using a palladium catalyst (e.g., Pd(OAc)₂) to construct the isocarbostyril ring system.[8]

-

-

Deprotection and Isolation:

Objective: To determine the IC50 value of Narciclasine derivatives against human cancer cell lines (e.g., A549, MCF-7).

Methodology:

-

Cell Culture:

-

Culture human cancer cells (e.g., A549 lung adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Narciclasine derivatives in culture media from a DMSO stock solution.

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Conclusion

This guide delineates the distinct yet significant biological potential of this compound and Narciclasine derivatives. This compound emerges as a promising antioxidant and neuroprotective agent, warranting further investigation for its therapeutic applications in diseases associated with oxidative stress. Its activity through the Nrf2 and MAPK/Akt pathways provides a solid foundation for such research.

Narciclasine and its synthetic analogs represent a powerful class of antineoplastic compounds. The extensive research into their synthesis and structure-activity relationships has identified derivatives with potent, low-nanomolar cytotoxicity and has illuminated the critical structural features required for their activity. The ability of Narciclasine to induce apoptosis selectively in cancer cells makes it a highly attractive scaffold for the development of next-generation chemotherapeutics. Future work will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of the most potent synthetic derivatives.

References